molecular formula C18H17ClN2O3 B6395043 MFCD18318681 CAS No. 1261973-31-2

MFCD18318681

Cat. No.: B6395043
CAS No.: 1261973-31-2
M. Wt: 344.8 g/mol
InChI Key: OSGWMAZHOFAIJA-UHFFFAOYSA-N
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Description

This limitation precludes a definitive analysis of the compound itself. Instead, this article will focus on a comparative framework using structurally analogous compounds from the evidence, emphasizing methodologies and parameters critical for such comparisons. The examples provided below are derived from the evidence and illustrate key aspects of comparative chemical analysis.

Properties

IUPAC Name

2-chloro-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-15(18(23)24)10-14(11-20-16)12-4-6-13(7-5-12)17(22)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGWMAZHOFAIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688457
Record name 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-31-2
Record name 2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318681 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: MFCD18318681 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity.

Scientific Research Applications

MFCD18318681 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of MFCD18318681 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compounds with detailed properties and synthesis pathways, along with lists of structurally similar analogs. Below is a structured comparison of selected compounds and their analogs, focusing on molecular properties, bioactivity, and synthesis methods.

Table 1: Key Properties of Selected Compounds and Analogs

Parameter CAS 1046861-20-4 (Boron-containing aryl) CAS 918538-05-3 (Triazine derivative) CAS 1761-61-1 (Brominated aromatic) CAS 428854-24-4 (Pyrazolo-pyrimidine)
Molecular Formula C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂ C₁₇H₁₅FN₈
Molecular Weight 235.27 g/mol 188.01 g/mol 201.02 g/mol 350.35 g/mol
Log Po/w (XLOGP3) 2.15 1.80 (estimated) 1.98 (Ali) 2.50 (estimated)
Solubility 0.24 mg/mL Low (DMF-soluble) 0.687 mg/mL Not reported
Bioavailability Score 0.55 0.40 0.55 0.60
Synthetic Accessibility 2.07 3.50 2.50 4.20
Key Functional Groups Boronic acid, Br, Cl Cl, triazine ring Br, ester Fluorine, pyrazolo-pyrimidine

Structural and Functional Insights

Boron-Containing Aryl Compounds (e.g., CAS 1046861-20-4 ) :

  • Similarity Drivers : Boronic acid groups enable Suzuki-Miyaura coupling reactions, critical in pharmaceutical intermediates. Analogs like (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) share reactivity but differ in substituent positions, affecting electronic properties and coupling efficiency.
  • Key Differences : Log Po/w values vary significantly (e.g., 2.15 vs. 0.78 for other boronic acids), impacting membrane permeability and drug-likeness .

Triazine Derivatives (e.g., CAS 918538-05-3 ): Bioactivity Profile: Triazine cores inhibit kinases, but chlorine substituents in analogs like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine increase steric hindrance, reducing CYP enzyme inhibition (CYP inhibition: "No" in parent compound vs. "Yes" in some analogs) . Synthetic Challenges: Higher synthetic accessibility scores (e.g., 3.50) correlate with multi-step purifications, contrasting with greener methods used for brominated aromatics (e.g., CAS 1761-61-1 ).

Brominated Aromatics (e.g., CAS 1761-61-1 ) :

  • Environmental Impact : A-FGO catalyst-based synthesis (green chemistry) reduces waste vs. traditional methods. Analogs with nitro groups show higher solubility (-2.47 Log S) but lower BBB permeability .

Pyrazolo-Pyrimidines (e.g., CAS 428854-24-4 ): Therapeutic Potential: Fluorine substitution enhances metabolic stability. Analogs with trifluoromethyl groups exhibit higher Log Po/w (3.10) but reduced solubility, highlighting a trade-off in drug design .

Table 2: Reaction Conditions for Selected Compounds

Compound Catalyst/Reagents Solvent Temperature (°C) Time (hours) Yield (%)
CAS 1046861-20-4 Pd(dppf)Cl₂, K₃PO₄ THF/H₂O 75 1.33 85
CAS 918538-05-3 KI, DIPEA DMF 80 12 70
CAS 1761-61-1 A-FGO catalyst THF Reflux 2 98
CAS 428854-24-4 Pd(OAc)₂, XPhos Dioxane 100 24 65

Critical Analysis of Comparison Metrics

  • Lipophilicity (Log Po/w) : Boron-containing compounds (e.g., CAS 1046861-20-4) show higher variability in Log Po/w due to polar boronic acid groups, whereas halogenated aromatics (e.g., CAS 1761-61-1) exhibit moderate values ideal for CNS penetration .
  • Synthetic Efficiency : Greener methods (e.g., A-FGO catalyst ) outperform transition-metal catalysis (e.g., Pd-based ) in sustainability but may limit substrate scope.
  • Safety Profiles : Compounds with PAINS alerts (e.g., CAS 918538-05-3 ) require additional filtering in drug discovery, unlike "cleaner" analogs with PAINS = 0.

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